molecular formula C8H4BrClN2O2 B11793346 7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid

7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B11793346
M. Wt: 275.48 g/mol
InChI Key: DPMYPIMVIUAMAC-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 1,2-diaminobenzene in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromination processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Major Products Formed:

  • Substituted benzimidazole derivatives
  • Functionalized carboxylic acid derivatives
  • Various amides and esters

Scientific Research Applications

7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of organic semiconductors and other functional materials.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules for various research purposes.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

7-bromo-2-chloro-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3(7(13)14)2-5-6(4)12-8(10)11-5/h1-2H,(H,11,12)(H,13,14)

InChI Key

DPMYPIMVIUAMAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)C(=O)O

Origin of Product

United States

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